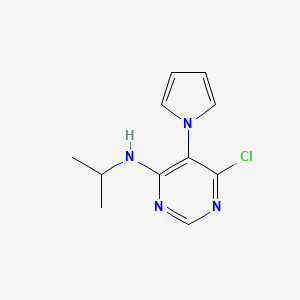
2-(2,5-Dichloropyridin-4-YL)pyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-Dichloropyridin-4-YL)pyrimidine-5-carboxylic acid is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of interest due to its potential applications in medicinal chemistry and its unique chemical properties. The presence of chlorine atoms in the pyridine ring and the carboxylic acid group in the pyrimidine ring contribute to its reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichloropyridin-4-YL)pyrimidine-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichloropyridine and a suitable pyrimidine precursor.
Coupling Reaction: The pyridine and pyrimidine rings are coupled using a palladium-catalyzed cross-coupling reaction.
Carboxylation: The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
2-(2,5-Dichloropyridin-4-YL)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the chlorine atoms.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2) are used.
Major Products
Substitution: Products include various substituted pyridine derivatives.
Oxidation: Products include N-oxides of the pyridine ring.
Reduction: Products include dechlorinated pyridine derivatives.
Esterification: Products include esters of the carboxylic acid group.
科学的研究の応用
2-(2,5-Dichloropyridin-4-YL)pyrimidine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(2,5-Dichloropyridin-4-YL)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-cancer effects . The presence of the chlorine atoms and the carboxylic acid group enhances its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid: Similar structure but lacks chlorine atoms.
2,6-Dichloropyridine-4-carboxylic acid: Contains chlorine atoms but lacks the pyrimidine ring.
2,5-Disubstituted pyrimidines: Various derivatives with different substituents on the pyrimidine ring.
Uniqueness
2-(2,5-Dichloropyridin-4-YL)pyrimidine-5-carboxylic acid is unique due to the presence of both chlorine atoms in the pyridine ring and the carboxylic acid group in the pyrimidine ring. This combination enhances its reactivity and potential biological activity, making it a valuable compound in medicinal chemistry and other scientific research fields.
特性
分子式 |
C10H5Cl2N3O2 |
|---|---|
分子量 |
270.07 g/mol |
IUPAC名 |
2-(2,5-dichloropyridin-4-yl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H5Cl2N3O2/c11-7-4-13-8(12)1-6(7)9-14-2-5(3-15-9)10(16)17/h1-4H,(H,16,17) |
InChIキー |
VJAVEGBIMMSEGM-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CN=C1Cl)Cl)C2=NC=C(C=N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Difluoromethoxy)-6-fluorobenzo[d]oxazole](/img/structure/B11788238.png)

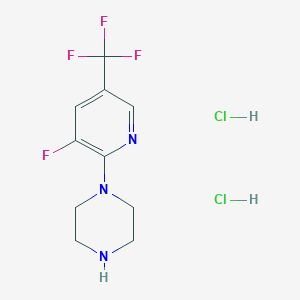
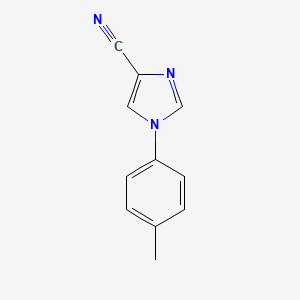
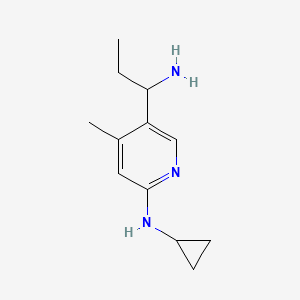
![1,1,1,3,3,3-Hexafluoropropane-2,2-diol-1,8-diazo-bicyclo[5.4.0]undec-7-enesalt](/img/structure/B11788258.png)
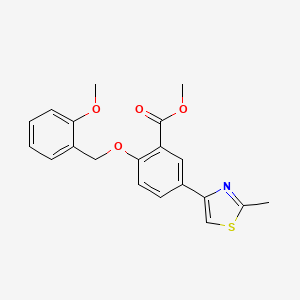


![4,5,6,7-Tetrahydrooxazolo[5,4-b]pyridine](/img/structure/B11788283.png)
![Neopentyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B11788291.png)
